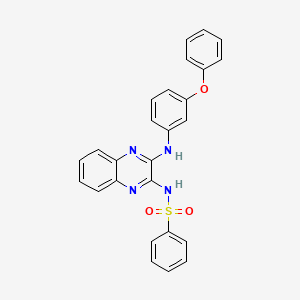
n-(3-(3-Phenoxyphenylamino)quinoxalin-2-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(3-Phenoxyphenylamino)quinoxalin-2-yl)benzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline derivatives are known for their diverse biological activities, including anticancer, antiviral, and antibacterial properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-Phenoxyphenylamino)quinoxalin-2-yl)benzenesulfonamide typically involves a multi-step process. One common method includes the reaction of o-phenylenediamine with 2-bromoacetophenone to form a quinoxaline intermediate. This intermediate is then subjected to chlorosulfonation using chlorosulfonic acid to produce quinoxaline sulfonyl chloride. Finally, the quinoxaline sulfonyl chloride reacts with 3-phenoxyphenylamine under solvent-free conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Green chemistry approaches, such as using ethanol as a solvent and avoiding catalysts, are preferred to achieve these goals .
化学反应分析
Types of Reactions
N-(3-(3-Phenoxyphenylamino)quinoxalin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives .
科学研究应用
N-(3-(3-Phenoxyphenylamino)quinoxalin-2-yl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-(3-(3-Phenoxyphenylamino)quinoxalin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. It acts as an inhibitor of phosphatidylinositol 3-kinase (PI3K), a key enzyme in the PI3K/AKT signaling pathway. By inhibiting PI3K, the compound can induce apoptosis and inhibit cell proliferation in cancer cells .
相似化合物的比较
Similar Compounds
N-(3-phenylamino-quinoxalin-2-yl)-benzenesulfonamide: Another quinoxaline derivative with similar PI3K inhibitory activity.
4-Fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide: Known for its antiviral properties.
Uniqueness
N-(3-(3-Phenoxyphenylamino)quinoxalin-2-yl)benzenesulfonamide stands out due to its unique combination of a phenoxyphenyl group and a quinoxaline core, which enhances its binding affinity and specificity for PI3K. This makes it a promising candidate for further development in anticancer therapies .
属性
分子式 |
C26H20N4O3S |
|---|---|
分子量 |
468.5 g/mol |
IUPAC 名称 |
N-[3-(3-phenoxyanilino)quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C26H20N4O3S/c31-34(32,22-14-5-2-6-15-22)30-26-25(28-23-16-7-8-17-24(23)29-26)27-19-10-9-13-21(18-19)33-20-11-3-1-4-12-20/h1-18H,(H,27,28)(H,29,30) |
InChI 键 |
GJACCJIZFNBKQO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)NC3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















